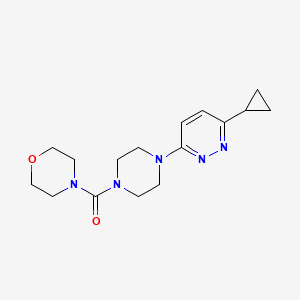

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone

Description

This compound features a pyridazine core substituted with a cyclopropyl group at the 6-position, a piperazine ring at the 4-position, and a morpholine moiety linked via a methanone bridge.

Properties

IUPAC Name |

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2/c22-16(21-9-11-23-12-10-21)20-7-5-19(6-8-20)15-4-3-14(17-18-15)13-1-2-13/h3-4,13H,1-2,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWJAECSHUGIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone typically involves multi-step organic reactions. The process may start with the preparation of the cyclopropylpyridazinyl intermediate, followed by the introduction of the piperazinyl group through nucleophilic substitution reactions. The final step often involves the addition of the morpholino group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants tailored to the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Studies could focus on its binding affinity, specificity, and potential as a biochemical probe.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Researchers could study its pharmacokinetics, pharmacodynamics, and potential efficacy in treating various diseases.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects might be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes

Key Observations:

Core Heterocycle Differences: The pyridazine core in the target compound contrasts with pyrazine (A446278), thienopyrimidine (EP 2402347), and indole (A434378). Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to indole’s aromaticity or pyrazine’s planar structure .

Substituent Effects: Cyclopropyl Group: Unlike methyl or methanesulfonyl groups in analogs, the cyclopropyl substituent may reduce metabolic oxidation, improving stability . Morpholinomethanone vs.

Piperazine Modifications :

- The unmodified piperazine in the target compound contrasts with 4-methylpiperazine (A434378) and methanesulfonyl-piperazine (EP 2402347). These modifications influence solubility, bioavailability, and receptor interactions .

Research Findings and Hypotheses

- Metabolic Stability : The cyclopropyl group may confer resistance to CYP450-mediated metabolism compared to methyl-substituted analogs like A434378, as seen in other cyclopropyl-containing drugs .

- Solubility: The morpholine moiety likely enhances aqueous solubility, similar to its role in EP 2402347’s thienopyrimidine derivative .

- Target Selectivity: The pyridazine core could favor binding to kinases like BRAF or CDK inhibitors, whereas thienopyrimidines (EP 2402347) are known for EGFR or JAK2 inhibition .

Biological Activity

The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone, often referred to as a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : CHNO

This compound features a piperazine ring, a morpholine group, and a pyridazine moiety, which contribute to its pharmacological properties.

Research indicates that this compound may act as an inhibitor of certain ion channels, particularly the TRPC6 channel. TRPC6 is implicated in various pathophysiological conditions including cardiovascular diseases and cancer. Inhibition of this channel can lead to reduced cell proliferation and migration, making it a target for cancer therapy .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown efficacy in inhibiting the growth of ovarian and pancreatic cancer cells. A comparative study highlighted that the compound's potency was superior to other known TRPC6 inhibitors .

Study 1: Inhibition of Cell Proliferation

A study conducted on ovarian cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC values were determined to be significantly lower than those of traditional chemotherapeutics, indicating its potential as a novel anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by the compound. It was found that the compound induces apoptosis through the activation of caspase pathways while simultaneously inhibiting the PI3K/Akt signaling pathway, crucial for cell survival .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest moderate bioavailability with a half-life suitable for therapeutic applications. Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported in animal models.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 284.35 g/mol |

| Solubility | Soluble in DMSO |

| IC (Ovarian) | 25 µM |

| IC (Pancreatic) | 30 µM |

| Half-life | 4 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.